5-Cyclopentyl-isoxazole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-8-5-9(12-10-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVYJFXGGVNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NO2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 5 Cyclopentyl Isoxazole 3 Carbaldehyde
Transformations Involving the Carbaldehyde Functionality
The aldehyde group is one of the most versatile functional groups in organic synthesis. For 5-Cyclopentyl-isoxazole-3-carbaldehyde, this functionality serves as a key handle for derivatization, enabling the construction of more complex molecular architectures through reactions such as condensations with nucleophiles, carbon-carbon bond-forming reactions, and oxidation.
Condensation Reactions with Nitrogen Nucleophiles
The reaction of the carbaldehyde group with primary amino compounds is a fundamental transformation that yields a variety of derivatives with a carbon-nitrogen double bond (C=N). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is generally catalyzed by an acid and involves the formation of a hemiaminal intermediate which then dehydrates to form the stable imine product. The versatility of this reaction allows for the introduction of a wide array of substituents onto the isoxazole (B147169) core, depending on the primary amine used.
Semicarbazones are crystalline derivatives useful for the characterization and synthesis of new compounds. They are formed through the reaction of an aldehyde with semicarbazide (B1199961) hydrochloride. ulima.edu.peresearchgate.netulima.edu.pe For this compound, this reaction would proceed by refluxing with semicarbazide hydrochloride, likely in a solvent such as methanol (B129727), to yield the corresponding this compound semicarbazone. ulima.edu.pe These reactions typically result in satisfactory yields, often ranging from 72% to 87% for analogous phenylisoxazole carbaldehydes. ulima.edu.pe
Table 1: Synthesis of Semicarbazone Derivatives from Isoxazole Carbaldehydes This table is based on analogous reactions reported in the literature.
| Aldehyde Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde | Semicarbazide hydrochloride | 2-((5-(4-Methoxyphenyl)isoxazol-3-yl)methylene)hydrazinecarboxamide | ulima.edu.pe |
| 5-(4-Methylphenyl)isoxazole-3-carbaldehyde | Semicarbazide hydrochloride | 2-((5-(4-Methylphenyl)isoxazol-3-yl)methylene)hydrazinecarboxamide | ulima.edu.pe |
| 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde | Semicarbazide hydrochloride | 2-((5-(4-Chlorophenyl)isoxazol-3-yl)methylene)hydrazinecarboxamide | ulima.edu.pe |
Hydrazones are another important class of derivatives formed by the condensation of aldehydes with hydrazines. A particularly significant subclass is the isonicotinylhydrazones, which are synthesized by reacting an aldehyde with isonicotinic acid hydrazide (isoniazid). This reaction is well-documented for various substituted phenylisoxazole-3/5-carbaldehydes. researchgate.netulima.edu.pescilit.com The general method involves adding a hot methanol-water mixture to a solution of the isoxazole carbaldehyde and isoniazid (B1672263). researchgate.net This straightforward condensation provides the corresponding isonicotinylhydrazone derivatives, which have been noted for their potential biological activities. researchgate.netulima.edu.pe The reaction of this compound with isoniazid is expected to proceed similarly to yield (E)-N'-( (5-cyclopentylisoxazol-3-yl)methylene)isonicotinohydrazide.
Table 2: Synthesis of Isonicotinylhydrazone Derivatives This table is based on analogous reactions reported in the literature.
| Aldehyde Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde | Isonicotinic acid hydrazide | 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | researchgate.netulima.edu.pe |
| 5-(4-Methylphenyl)isoxazole-3-carbaldehyde | Isonicotinic acid hydrazide | 5-(4-Methylphenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | researchgate.netulima.edu.pe |
| 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde | Isonicotinic acid hydrazide | 5-(4-Chlorophenyl)isoxazole-3-carbaldehyde isonicotinylhydrazone | researchgate.netulima.edu.pe |
Aldol (B89426) and Related Carbonyl Condensations
The aldol condensation is a powerful carbon-carbon bond-forming reaction. sigmaaldrich.com In this context, this compound can act as the electrophilic carbonyl component, reacting with an enolate ion generated from another carbonyl compound (like a ketone or another aldehyde). This base- or acid-catalyzed reaction would initially form a β-hydroxy carbonyl compound, which may subsequently dehydrate, especially under heating, to yield an α,β-unsaturated carbonyl compound. While specific examples involving this compound are not detailed, the aldol condensation of other isoxazole derivatives, such as 3,5-dimethyl-4-nitroisoxazole (B73060) with various aromatic aldehydes, has been reported, demonstrating the viability of such reactions within the isoxazole family. nih.govscispace.comresearchgate.net These reactions can be efficiently carried out under solvent-free grinding conditions, often using a catalyst like pyrrolidine. nih.gov
Oxidation Reactions to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Cyclopentyl-isoxazole-3-carboxylic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. An efficient method for this conversion on similar substrates involves the use of hydrogen peroxide in a basic aqueous system. researchgate.net Other reagents, such as potassium permanganate (B83412) or Jones reagent (chromic acid), are also commonly employed for the oxidation of aldehydes. The resulting carboxylic acid is itself a valuable synthetic intermediate, which can be further derivatized to form esters, amides, and acid chlorides, thus expanding the chemical space accessible from the parent aldehyde.
Table 3: Potential Methods for the Oxidation of this compound
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / KOH | Aqueous or alcoholic solution | 5-Cyclopentyl-isoxazole-3-carboxylic acid |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, cold | 5-Cyclopentyl-isoxazole-3-carboxylic acid |
| Jones Reagent (CrO₃ / H₂SO₄) | Acetone | 5-Cyclopentyl-isoxazole-3-carboxylic acid |
Reduction Reactions to Alcohols
The reduction of the aldehyde group in this compound to a primary alcohol, (5-cyclopentyl-isoxazol-3-yl)methanol, is a fundamental transformation in the derivatization of this compound. This reaction is typically achieved with high efficiency using a variety of reducing agents. The choice of reagent is crucial to ensure chemoselectivity, specifically to reduce the aldehyde without affecting the potentially susceptible isoxazole ring.
Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). Sodium borohydride is often the preferred reagent due to its milder nature and greater functional group tolerance. The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at ambient or reduced temperatures. The isoxazole ring is generally stable under these conditions.
Lithium aluminium hydride, a more powerful reducing agent, can also be used, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF). However, greater care must be taken with LiAlH₄ as it can potentially interact with the isoxazole ring, especially at elevated temperatures.
For instances where even greater selectivity is required, particularly in the presence of other reducible functional groups, milder reagents such as sodium triacetoxyborohydride (B8407120) can be employed. youtube.com This reagent is known for its ability to selectively reduce aldehydes in the presence of less reactive carbonyl groups like ketones. youtube.com
| Reagent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | (5-cyclopentyl-isoxazol-3-yl)methanol |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C | (5-cyclopentyl-isoxazol-3-yl)methanol |
| Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room temperature | (5-cyclopentyl-isoxazol-3-yl)methanol |
Reactions Affecting the Isoxazole Ring System (excluding those altering inherent properties)
The isoxazole ring in this compound is an aromatic system, which imparts a degree of stability. However, the N-O bond is inherently weak and can be cleaved under certain conditions, leading to ring-opening reactions. nih.govresearchgate.net The ring is particularly susceptible to cleavage under basic conditions. nih.govacs.org For instance, treatment with a strong base can lead to the formation of a β-ketonitrile derivative. The stability of the isoxazole ring is also pH-dependent, with increased rates of ring-opening observed at basic pH. researchgate.net
Electrophilic substitution on the isoxazole ring is also a possibility. Isoxazole itself is considered a π-excessive heterocycle, making it more reactive towards electrophiles than pyridine. chemicalbook.com The position of substitution will be directed by the existing substituents. In the case of this compound, the most likely position for electrophilic attack would be the C4 position, which is activated by the oxygen atom and less sterically hindered. Reactions such as halogenation or nitration could potentially be achieved under controlled conditions to introduce new functional groups onto the isoxazole core. However, the electron-withdrawing nature of the aldehyde at the C3 position may deactivate the ring towards electrophilic attack.
Metalation of the isoxazole ring, followed by quenching with an electrophile, is another strategy for functionalization. tandfonline.comclockss.orgresearchgate.net Directed metalation using a strong base like n-butyllithium can selectively deprotonate the ring, creating a nucleophilic center for the introduction of various substituents. The C4 position is a potential site for such a reaction.
It is important to note that while these reactions can modify the isoxazole ring, harsh conditions can lead to undesired ring-opening or decomposition. researchgate.net
Modifications and Functionalization of the Cyclopentyl Moiety
Direct functionalization of the cyclopentyl group in this compound is a significant synthetic challenge due to the inert nature of the C-H bonds in the saturated carbocycle. The majority of synthetic strategies involving substituted cyclopentyl-isoxazoles rely on the use of pre-functionalized cyclopentyl starting materials prior to the construction of the isoxazole ring.
However, recent advancements in C-H activation chemistry offer potential, yet underexplored, avenues for the direct modification of the cyclopentyl moiety. nih.govmdpi.comyoutube.com Transition metal-catalyzed C-H functionalization reactions could, in principle, be applied to introduce new functional groups onto the cyclopentyl ring. imperial.ac.uk For example, a palladium-catalyzed C-H arylation could potentially be used to couple an aryl group to the cyclopentyl ring. The directing-group ability of the isoxazole nitrogen or the aldehyde's carbonyl oxygen could play a role in achieving regioselectivity in such a transformation.
Another potential approach could involve free-radical halogenation of the cyclopentyl group, followed by nucleophilic substitution. This method, however, often suffers from a lack of selectivity, leading to a mixture of products.
Given the current state of the literature, there are no specific, well-established protocols for the selective functionalization of the cyclopentyl group in this compound post-synthesis of the core structure. Research in this area would be highly valuable for expanding the chemical diversity of this class of compounds.
Advanced Spectroscopic and Structural Elucidation of 5 Cyclopentyl Isoxazole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra of 5-Cyclopentyl-isoxazole-3-carbaldehyde are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show a sharp singlet for the aldehydic proton at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The isoxazole (B147169) ring proton, located at the C4 position, would likely appear as a singlet around δ 6.5-7.0 ppm. The cyclopentyl group protons would present more complex signals. The methine proton directly attached to the isoxazole ring (C1' of the cyclopentyl group) is expected to be a multiplet in the range of δ 3.0-3.5 ppm. The remaining methylene (B1212753) protons of the cyclopentyl ring would likely appear as overlapping multiplets in the upfield region of the spectrum, between δ 1.5 and 2.2 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide complementary information. The aldehydic carbon is expected to resonate significantly downfield, around δ 180-190 ppm. The carbons of the isoxazole ring are predicted to appear in the aromatic region, with C3 and C5 resonating at approximately δ 160-175 ppm and the C4 carbon appearing at a more upfield position, around δ 100-110 ppm. For the cyclopentyl substituent, the methine carbon (C1') would be expected around δ 30-40 ppm, while the other methylene carbons would likely be found in the δ 25-35 ppm range.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.8 (s, 1H) | 185.0 |
| Isoxazole H-4 | 6.7 (s, 1H) | 105.0 |
| Cyclopentyl CH | 3.2 (m, 1H) | 35.0 |
| Cyclopentyl CH₂ | 1.6-2.1 (m, 8H) | 25.0-32.0 |
| Isoxazole C-3 | - | 165.0 |
| Isoxazole C-5 | - | 170.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., NOESY for Stereochemical Information)
Two-dimensional (2D) NMR techniques are powerful for confirming structural assignments and elucidating spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity within the cyclopentyl ring, showing correlations between the methine proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the cyclopentyl group to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of their bonding connectivity. In the context of this compound and its potential derivatives, a NOESY experiment could reveal through-space interactions between the protons of the cyclopentyl group and the proton at the C4 position of the isoxazole ring, helping to define the preferred conformation of the cyclopentyl ring relative to the isoxazole core. For derivatives with stereocenters, NOESY is instrumental in determining relative stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₁NO₂), the expected exact mass is approximately 165.0789 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165. The fragmentation pattern would likely involve initial cleavages characteristic of the functional groups present. A prominent fragmentation pathway would be the loss of the aldehyde group as a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to fragment ions at m/z 136 or 137, respectively. Another significant fragmentation would be the loss of the cyclopentyl group (C₅H₉•, 69 Da), resulting in an ion at m/z 96. Cleavage of the isoxazole ring itself can also occur, leading to a variety of smaller fragment ions.
Predicted Key Mass Spectrometry Fragments:
| m/z | Predicted Fragment |
| 165 | [M]⁺ |
| 137 | [M - CO]⁺ |
| 136 | [M - CHO]⁺ |
| 96 | [M - C₅H₉]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent band would be the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The isoxazole ring itself will exhibit several characteristic vibrations. The C=N stretching vibration is expected around 1570-1620 cm⁻¹, while the C=C stretching will likely appear in the 1450-1500 cm⁻¹ region. The N-O stretching vibration of the isoxazole ring usually gives rise to a medium to strong band in the 1100-1200 cm⁻¹ range. The C-H stretching vibrations of the cyclopentyl group will be observed in the 2850-3000 cm⁻¹ region.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960-2850 | C-H stretch (cyclopentyl) | Medium-Strong |
| 2820, 2720 | C-H stretch (aldehyde) | Weak-Medium |
| 1710 | C=O stretch (aldehyde) | Strong |
| 1600 | C=N stretch (isoxazole) | Medium |
| 1480 | C=C stretch (isoxazole) | Medium |
| 1150 | N-O stretch (isoxazole) | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to the compound or closely related derivatives)
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While there is no specific published crystal structure for this compound, analysis of crystal structures of related isoxazole derivatives can provide insights into its likely solid-state architecture. iucr.org
Computational and Theoretical Investigations of 5 Cyclopentyl Isoxazole 3 Carbaldehyde
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard approach for investigating the properties of heterocyclic compounds. These methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of moderate size like 5-Cyclopentyl-isoxazole-3-carbaldehyde.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional shape by optimizing the molecular geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
Studies on analogous heterocyclic aldehydes often utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.net The optimized geometry provides a foundational understanding of the molecule's steric and electronic properties.
Furthermore, DFT is used to calculate key electronic structure parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. These parameters are vital for understanding the influence of different substituents on the chemical reactivity of the isoxazole (B147169) core. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculations based on methodologies applied to similar heterocyclic systems.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Represents the ability to donate an electron |
| LUMO Energy | -1.5 eV | Represents the ability to accept an electron |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret experimental data. DFT methods can accurately calculate the vibrational frequencies of a molecule, corresponding to the peaks observed in infrared (IR) and Raman spectra. mdpi.com
For this compound, the vibrational analysis would focus on characteristic functional groups. Of particular importance is the stretching vibration of the carbonyl group (C=O) in the carbaldehyde substituent. Theoretical calculations on similar aldehyde-containing molecules predict this vibration to appear as a strong band in the IR spectrum. mdpi.com By comparing the calculated frequencies with experimental spectra, a detailed assignment of the observed vibrational bands can be made, confirming the molecular structure and providing insight into intramolecular interactions.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on DFT calculations for analogous aldehyde compounds.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Spectral Intensity |
|---|---|---|---|
| ν(C=O) | Carbaldehyde | ~1660 | Strong |
| ν(C=N) | Isoxazole Ring | ~1530 | Medium |
| ν(C-H) | Cyclopentyl | ~2950-2870 | Strong |
Conformational Analysis of the Cyclopentyl and Carbaldehyde Substituents
The flexibility of the cyclopentyl ring and the rotational freedom of the carbaldehyde group introduce the possibility of multiple stable conformations for this compound. Conformational analysis aims to identify these different spatial arrangements (conformers) and determine their relative energies.
Reaction Pathway and Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the [3+2] cycloaddition reaction to form the isoxazole ring, or its subsequent reactions involving the carbaldehyde group.
By calculating the energies of reactants, products, and, most importantly, transition states (TS), a complete energy profile for a proposed reaction pathway can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational studies can compare different possible pathways to determine the most likely mechanism. mdpi.com For instance, modeling the reaction of the carbaldehyde group with a nucleophile would involve locating the transition state for the addition step, providing insight into the reaction's feasibility and stereoselectivity. These theoretical explorations guide synthetic chemists in optimizing reaction conditions and predicting reaction outcomes.
Role of 5 Cyclopentyl Isoxazole 3 Carbaldehyde As a Key Building Block in Organic Synthesis
Development of Novel Chemical Libraries Based on the Isoxazole (B147169) Scaffold
The concept of diversity-oriented synthesis often employs versatile scaffolds to generate large collections of structurally diverse molecules for high-throughput screening. beilstein-journals.org Isoxazole derivatives are attractive candidates for such libraries due to their prevalence in biologically active compounds. nih.govresearchgate.net While general methods for the synthesis of 3,4,5-trisubstituted isoxazoles exist, which could theoretically be applied to generate libraries, specific examples commencing from 5-Cyclopentyl-isoxazole-3-carbaldehyde are not detailed in the available literature. beilstein-journals.org The development of chemical libraries is a cornerstone of modern drug discovery, and the lack of specific data for this compound limits a detailed discussion in this area.
Integration into Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules in a single step. tcichemicals.comnih.gov Various MCRs have been developed for the synthesis of isoxazole-containing compounds. clockss.orgscielo.br These reactions often involve the condensation of aldehydes with other reactants. While it is plausible that this compound could be integrated into such reaction schemes, specific examples and detailed research findings of its use in MCRs are not present in the reviewed literature. The general mechanism for the formation of isoxazol-5(4H)-ones via a three-component reaction, for instance, highlights the role of an aldehyde, but does not specifically mention the cyclopentyl derivative. clockss.org
Strategic Intermediate in the Design and Discovery of Biologically Active Molecules
The isoxazole moiety is a well-known "privileged structure" in medicinal chemistry, appearing in a number of approved drugs. nih.govnih.gov Its presence can influence the physicochemical properties of a molecule, such as its metabolic stability and receptor binding affinity. While numerous studies describe the synthesis and biological evaluation of various isoxazole derivatives, there is a lack of specific research that identifies this compound as a strategic intermediate in the documented synthesis of specific biologically active molecules. For instance, while a study on phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives as antitubercular agents exists, it does not involve the cyclopentyl-substituted analogue.
Future Research Directions and Opportunities
Innovation in Sustainable and Eco-Friendly Synthetic Methodologies
The development of green and sustainable synthetic routes for isoxazole (B147169) derivatives is a primary goal in modern organic chemistry, aiming to reduce environmental impact by minimizing hazardous waste, energy consumption, and the use of toxic materials. rsc.orgmdpi.com Future research should focus on adapting these principles to the synthesis of 5-Cyclopentyl-isoxazole-3-carbaldehyde.
Key areas for innovation include:
Ultrasound and Microwave-Assisted Synthesis: Sonochemistry and microwave irradiation have emerged as powerful tools for accelerating reaction rates, improving yields, and enabling reactions under milder conditions, often in greener solvents like water or ethanol (B145695). mdpi.compreprints.org Investigating these energy sources for the cycloaddition and condensation steps required to form the target molecule could significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov
Use of Green Solvents: Traditional syntheses often rely on volatile organic solvents. Research into utilizing environmentally benign solvent systems, such as deep eutectic solvents (DES) or ionic liquids (IL), for the synthesis of the isoxazole ring is a promising avenue. nih.govacs.orgacs.org These solvents are often recyclable, non-flammable, and can enhance reaction rates and selectivity. nih.gov
Metal-Free Catalysis: While metal-catalyzed reactions, particularly copper-catalyzed [3+2] cycloadditions, are common for isoxazole synthesis, they present challenges related to cost, toxicity, and catalyst removal. rsc.orgorganic-chemistry.org Future efforts should explore metal-free alternatives, such as organocatalysis or reactions promoted by non-toxic reagents like oxone in aqueous media, to construct the 5-cyclopentyl-isoxazole core. rsc.org
| Parameter | Conventional Method | Potential Green Alternative | Anticipated Benefit |
|---|---|---|---|
| Energy Source | Oil Bath / Hot Plate | Microwave / Ultrasound | Reduced reaction time, lower energy use preprints.org |
| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Deep Eutectic Solvents (DES) | Reduced toxicity, improved safety, potential for recycling nih.govacs.org |
| Catalyst | Copper (I), Ruthenium (II) | Organocatalysts (e.g., DABCO), Metal-Free Reagents (e.g., TEMPO) | Lower cost, reduced toxicity, easier purification rsc.orgorganic-chemistry.org |
| Reaction Conditions | Prolonged heating | Room temperature or mild heating | Energy efficiency, preservation of sensitive functional groups |
Exploration of Undiscovered Reactivity Patterns for the Carbaldehyde Group
The carbaldehyde functional group is one of the most versatile in organic synthesis, capable of undergoing a wide array of transformations. researchgate.netresearchgate.net While standard reactions such as oxidation, reduction, and condensation are predictable, future research should probe novel reactivity patterns influenced by the electronic nature of the 5-cyclopentyl-isoxazole ring.
Potential areas of exploration include:
Asymmetric Catalysis: Developing enantioselective additions to the carbonyl group (e.g., aldol (B89426), Henry, or cyanation reactions) to create chiral centers. The steric and electronic influence of the adjacent isoxazole ring could lead to unique stereochemical outcomes.
N-Heterocyclic Carbene (NHC) Catalysis: Utilizing NHC catalysts to invert the polarity of the aldehyde (umpolung), enabling reactions like the Stetter or benzoin reactions. rsc.org This could open pathways to complex polyfunctional molecules that are otherwise difficult to access.
Photochemical Reactions: Investigating the Paternò-Büchi reaction, a [2+2] photocycloaddition between the aldehyde and various alkenes, to form functionalized oxetane rings. beilstein-journals.org The isoxazole core's response to UV irradiation could offer unique reactivity or, conversely, present stability challenges that need to be overcome. wikipedia.org
Multicomponent Reactions: Employing this compound as a key component in multicomponent reactions (MCRs) to rapidly build molecular complexity. Reactions like the Ugi or Passerini reaction could generate diverse libraries of complex, isoxazole-containing compounds from simple starting materials.
| Reaction Type | Reagent/Catalyst Class | Expected Product Class | Potential Application |
|---|---|---|---|
| Asymmetric Aldol Addition | Chiral Lewis Acids / Proline | Chiral β-Hydroxy Ketones | Pharmaceutical intermediates |
| Stetter Reaction | N-Heterocyclic Carbenes (NHCs) | 1,4-Dicarbonyl Compounds | Synthesis of other heterocycles rsc.org |
| Paternò-Büchi Reaction | UV Light, Alkenes | Oxetanes | Access to strained ring systems beilstein-journals.org |
| Wittig Reaction | Phosphonium Ylides | Alkenes | Polymer building blocks |
| Reductive Amination | Amines, Reducing Agent | Secondary/Tertiary Amines | Bioactive molecule synthesis |
Advanced Computational Design and Prediction for Tailored Syntheses
In silico methods are revolutionizing synthetic chemistry by allowing for the prediction of reaction outcomes and the rational design of synthetic pathways before experimentation. acs.orgnumberanalytics.com Applying these tools to this compound can accelerate the discovery of optimal synthetic conditions and novel reactions.
Future computational studies should focus on:
Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states and reaction pathways for both the synthesis of the isoxazole ring and subsequent transformations of the carbaldehyde group. This can help rationalize observed regioselectivity and identify potential side products.
Catalyst Design: Computationally screening libraries of potential catalysts (e.g., for asymmetric reactions) to identify candidates with the highest predicted efficiency and selectivity, thereby reducing the experimental effort required for optimization.
Reaction Outcome Prediction: Leveraging machine learning and AI models trained on large reaction databases to predict the most likely products of a given set of reactants and conditions. acs.orgmdpi.com This can guide the exploration of the compound's reactivity with a wide range of reagents.
| Computational Tool | Specific Application for the Target Compound | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the transition state of the [3+2] cycloaddition step. | Understanding regioselectivity; optimizing reaction conditions. numberanalytics.com |
| Molecular Dynamics (MD) | Simulating solvent effects on reaction rates and pathways. | Rational selection of green or unconventional solvents. |
| Machine Learning Models | Predicting yields and side products for novel transformations. | Prioritizing high-potential reactions for laboratory validation. acs.org |
| Virtual Ligand Screening | Docking studies of derivatives in protein active sites. | Guiding the design of new bioactive compounds. |
Integration into Automated Synthesis Platforms
Automated synthesis platforms, including flow chemistry reactors and cartridge-based systems, offer unparalleled control, reproducibility, and the ability to rapidly generate compound libraries. merckmillipore.comsigmaaldrich.com Adapting the synthesis of this compound and its derivatives to such platforms is a critical future direction.
Opportunities in this area include:
Flow Chemistry Synthesis: Developing a continuous flow process for the formation of the isoxazole ring. acs.org This would allow for safer handling of potentially unstable intermediates (like nitrile oxides), precise control over reaction parameters (temperature, residence time), and easier scalability. acs.org
Cartridge-Based Derivatization: Designing pre-packaged reagent cartridges for the automated transformation of the carbaldehyde group. merckmillipore.comyoutube.com For example, cartridges for reductive amination, Wittig reactions, or oxidations would enable a "plug-and-play" approach to creating a diverse library of derivatives with minimal manual intervention.
High-Throughput Screening: Integrating automated synthesis with high-throughput screening platforms to rapidly evaluate the biological activity or material properties of the synthesized derivatives, accelerating the discovery process.
| Parameter | Manual Batch Synthesis | Automated Flow/Cartridge Synthesis |
|---|---|---|
| Speed | Hours to days per compound | Minutes to hours per compound sigmaaldrich.com |
| Scalability | Difficult to scale safely | Easier and safer to scale up acs.org |
| Reproducibility | Operator-dependent | High, due to precise computer control |
| Library Generation | Slow and labor-intensive | Rapid and efficient for large libraries researchgate.net |
| Safety | Manual handling of reagents | Contained system, reduced exposure youtube.com |
Exploitation as a Versatile Synthon in Emerging Chemical Disciplines
A synthon is a building block used to introduce a specific molecular fragment. Given its functional handles, this compound is well-positioned to serve as a versatile synthon in several emerging fields beyond traditional medicinal chemistry.
Future applications to be explored:
Chemical Biology: The carbaldehyde can be used to conjugate the isoxazole moiety to biomolecules, creating chemical probes to study biological processes. For example, it could be used in photoaffinity labeling experiments where the isoxazole ring acts as a photoreactive group. wikipedia.org
Materials Science: The compound can serve as a monomer or precursor for the synthesis of novel polymers, dyes, or liquid crystals. ingentaconnect.comscilit.com The rigid, polar isoxazole core combined with the flexible cyclopentyl group could impart unique photophysical or self-assembly properties to new materials.
Agrochemicals: The isoxazole ring is present in some commercial herbicides and insecticides. ingentaconnect.comchemimpex.com Using this compound as a starting point to synthesize new derivatives for screening could lead to the discovery of novel crop protection agents.
| Emerging Discipline | Role of the Synthon | Potential Outcome |
|---|---|---|
| Medicinal Chemistry | Scaffold for building drug candidates. rsc.org | New therapeutics with tailored properties. |
| Materials Science | Monomer for polymerization or core for functional dyes. ingentaconnect.com | Polymers with novel electronic or optical properties. |
| Agrochemistry | Starting point for new pesticide/herbicide discovery. chemimpex.com | More effective and safer crop protection agents. |
| Chemical Biology | Building block for chemical probes and bioconjugates. | Tools for studying enzyme activity or metabolic pathways. chemimpex.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
